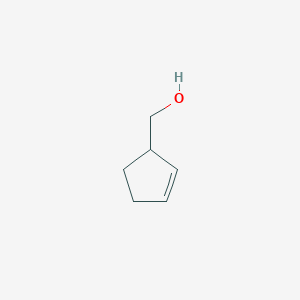

Cyclopent-2-enyl-methanol

Description

The exact mass of the compound 2-Cyclopentenemethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1,3,6-7H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYOLOWXQDLHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312103 | |

| Record name | 2-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13668-59-2 | |

| Record name | 2-Cyclopentenemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopentene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopent-2-en-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopentenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ2A7Y674B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-(2-Cyclopentenyl)methanol

Abstract

(R)-(2-cyclopentenyl)methanol is a valuable chiral building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. Its stereochemical integrity is often crucial for the biological activity of the final target molecule. This in-depth technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (R)-(2-cyclopentenyl)methanol, with a focus on both enzymatic and chemo-catalytic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of the available synthetic routes. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to facilitate methodological comparison and implementation.

Introduction: The Significance of (R)-(2-Cyclopentenyl)methanol

The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of a chiral hydroxymethyl group at the allylic position, as seen in (R)-(2-cyclopentenyl)methanol, provides a versatile handle for further synthetic transformations. The enantiopurity of this starting material is paramount, as the stereochemistry at this center often dictates the overall conformation and, consequently, the therapeutic efficacy of the final drug candidate. This guide will explore the two most prevalent and effective strategies for accessing the (R)-enantiomer in high optical purity: the kinetic resolution of a racemic mixture using lipases and the asymmetric reduction of a prochiral ketone.

Enzymatic Approach: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers. This technique leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (R)-(2-cyclopentenyl)methanol, the most successful approach involves the acylation of racemic (±)-2-cyclopentenyl)methanol.

The Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that, in non-aqueous media, can catalyze esterification and transesterification reactions. In the context of resolving racemic alcohols, a lipase will selectively acylate one enantiomer at a much faster rate than the other. According to the widely accepted Kazlauskas' rule for secondary alcohols, many lipases preferentially acylate the (R)-enantiomer. However, for allylic alcohols such as 2-cyclopentenylmethanol, the stereopreference can be influenced by the specific enzyme and reaction conditions. For the synthesis of (R)-(2-cyclopentenyl)methanol, the goal is to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.

The choice of lipase is critical for achieving high enantioselectivity. Immobilized lipases are particularly advantageous for industrial applications due to their enhanced stability and ease of recovery and reuse. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a robust and commercially available biocatalyst that has demonstrated excellent performance in the resolution of a wide range of chiral alcohols.

The acyl donor also plays a significant role in the efficiency of the resolution. Vinyl acetate is a commonly used and highly effective acylating agent. The in situ formation of the highly reactive acetylating species and the subsequent tautomerization of the vinyl alcohol byproduct to acetaldehyde drives the reaction forward, making the process essentially irreversible.

Diagram 1: Conceptual Workflow of Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of (±)-2-cyclopentenylmethanol.

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following protocol is a representative procedure for the kinetic resolution of (±)-2-cyclopentenyl)methanol using Novozym 435.

Materials:

-

Racemic (±)-2-cyclopentenyl)methanol

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME) or hexane)

-

Standard laboratory glassware and magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Chiral HPLC or GC for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic (±)-2-cyclopentenyl)methanol (1.0 equiv).

-

Solvent and Enzyme Addition: Add anhydrous tert-butyl methyl ether (TBME) to achieve a substrate concentration of approximately 0.1–0.5 M. Add Novozym 435 (typically 10-50 mg per mmol of substrate).

-

Acyl Donor Addition: Add vinyl acetate (0.5-0.6 equiv). The use of a slight excess of the alcohol ensures that the acyl donor is the limiting reagent, allowing for a theoretical maximum yield of 50% for the unreacted alcohol.

-

Reaction Monitoring: Stir the reaction mixture at a constant temperature (typically 30-40 °C). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting mixture of (R)-(2-cyclopentenyl)methanol and (S)-(2-cyclopentenyl)acetate can be separated by silica gel column chromatography.

| Parameter | Typical Value/Range | Rationale |

| Enzyme | Novozym 435 | High activity, stability, and enantioselectivity for a broad range of alcohols. |

| Acyl Donor | Vinyl Acetate | Irreversible acylation due to tautomerization of the vinyl alcohol byproduct. |

| Solvent | tert-Butyl Methyl Ether (TBME) | Good solvent for both substrate and product; less prone to peroxide formation than other ethers. |

| Temperature | 30-40 °C | Optimal temperature for lipase activity without causing enzyme denaturation. |

| Substrate Conc. | 0.1-0.5 M | Balances reaction rate and enzyme stability. |

| Enzyme Loading | 10-50 mg/mmol substrate | Higher loading can increase reaction rate but also cost. |

| Reaction Time | 4-24 hours | Monitored to achieve ~50% conversion for optimal resolution. |

| Expected ee | >95% for both alcohol and acetate | Dependent on achieving the ideal 50% conversion point. |

| Expected Yield | ~45% for each enantiomer | Theoretical maximum is 50% for a kinetic resolution. |

Chemo-Catalytic Approach: Asymmetric Reduction of 2-Cyclopenten-1-one

An alternative and often more atom-economical approach to chiral molecules is asymmetric catalysis, where a prochiral substrate is converted directly to a single enantiomer of the product. For the synthesis of (R)-(2-cyclopentenyl)methanol, the asymmetric reduction of the prochiral ketone, 2-cyclopenten-1-one, is a highly effective strategy.

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or catecholborane.

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone carbonyl. This ternary complex arranges in a six-membered ring transition state, where the hydride is delivered to one face of the carbonyl, dictated by the stereochemistry of the chiral catalyst. The (R)-2-methyl-CBS-oxazaborolidine catalyst, for example, will stereoselectively deliver the hydride to the Re face of the ketone, leading to the (S)-alcohol. Conversely, the (S)-catalyst yields the (R)-alcohol. For the synthesis of (R)-(2-cyclopentenyl)methanol, the (S)-CBS catalyst would be employed.

Diagram 2: Simplified Catalytic Cycle of the CBS Reduction

Caption: A simplified representation of the catalytic cycle in a CBS reduction.

Detailed Experimental Protocol: CBS Reduction of 2-Cyclopenten-1-one

The following is a representative protocol for the asymmetric reduction of 2-cyclopenten-1-one using an (S)-CBS catalyst.[1]

Materials:

-

2-Cyclopenten-1-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Catecholborane (1.0 M solution in THF) or Borane-dimethyl sulfide complex (BMS)

-

Anhydrous toluene and tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware for anhydrous reactions

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2-cyclopenten-1-one (1.0 equiv) in anhydrous toluene.

-

Cooling and Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add (S)-2-methyl-CBS-oxazaborolidine (0.1-0.2 equiv, 1.0 M in toluene) dropwise. Stir the mixture for 5-10 minutes at -78 °C.

-

Borane Addition: Slowly add a solution of catecholborane (1.2-1.8 equiv, 1.0 M in THF) or BMS (0.6-1.0 equiv) dropwise, maintaining the internal temperature below -75 °C.

-

Reaction: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the scale and specific conditions.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield (R)-(2-cyclopentenyl)methanol.

| Parameter | Typical Value/Range | Rationale |

| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine | Chiral catalyst that directs the stereochemical outcome of the reduction. |

| Borane Source | Catecholborane or BMS | Stoichiometric hydride source. |

| Solvent | Toluene/THF | Anhydrous, aprotic solvents are essential for this reaction. |

| Temperature | -78 °C | Low temperature is crucial for achieving high enantioselectivity. |

| Catalyst Loading | 10-20 mol% | Sufficient for catalytic turnover while being cost-effective. |

| Expected ee | >90% | Highly dependent on maintaining low temperatures and anhydrous conditions. |

| Expected Yield | 80-95% | Generally high-yielding reaction. |

Comparison of Methods and Concluding Remarks

Both the enzymatic kinetic resolution and the chemo-catalytic asymmetric reduction are highly effective methods for the synthesis of (R)-(2-cyclopentenyl)methanol. The choice between these two approaches will depend on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory equipment.

The lipase-catalyzed kinetic resolution offers the advantages of being an environmentally friendly process that operates under mild conditions. The use of immobilized enzymes allows for easy catalyst recovery and reuse, making it an attractive option for larger-scale production. However, the theoretical maximum yield for the desired enantiomer is 50%, and it requires a subsequent separation of the product alcohol from the esterified enantiomer.

The Corey-Bakshi-Shibata reduction , on the other hand, is a direct asymmetric synthesis that can theoretically provide a 100% yield of the desired product. It is a highly reliable and well-established method that offers excellent enantioselectivity for a wide range of ketones. The main drawbacks are the requirement for cryogenic temperatures and strictly anhydrous conditions, as well as the use of stoichiometric borane reagents.

Ultimately, both methodologies represent state-of-the-art approaches to enantioselective synthesis. A thorough evaluation of the specific project requirements and available resources will guide the synthetic chemist in selecting the most appropriate route for the preparation of the valuable chiral building block, (R)-(2-cyclopentenyl)methanol.

References

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

-

Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37 (15), 1986-2012. [Link]

-

Scholten, A.; Le, N. T.; Pham, D. H.; Yoon, T. P. A Unified Approach to the Synthesis of Enantiopure Cyclopentenols. Org. Lett.2014 , 16 (21), 5704–5707. [Link]

-

Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. J. Chem. Soc., Chem. Commun.1983 , (8), 469-470. [Link]

Sources

An In-depth Technical Guide to (Cyclopent-2-en-1-yl)methanol: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclopent-2-en-1-yl)methanol, a pivotal chiral building block, holds significant promise in the synthesis of complex pharmaceutical agents. Its unique structural motif, featuring a reactive allylic alcohol on a cyclopentene scaffold, makes it a versatile precursor for a range of bioactive molecules, most notably carbocyclic nucleoside analogues and prostaglandins. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of (Cyclopent-2-en-1-yl)methanol, with a focus on its role in the development of antiviral and anti-inflammatory therapeutics. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Importance of (Cyclopent-2-en-1-yl)methanol

The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Chiral synthons, such as (Cyclopent-2-en-1-yl)methanol, are instrumental in this endeavor, providing the necessary stereochemical control to construct complex molecular architectures. The cyclopentene ring, a common feature in many natural products and pharmaceuticals, imparts conformational rigidity, which can be crucial for optimal binding to biological targets. The allylic alcohol functionality of (Cyclopent-2-en-1-yl)methanol serves as a versatile handle for a variety of chemical transformations, including oxidation, epoxidation, and substitution reactions.

This guide will delve into the core aspects of working with (Cyclopent-2-en-1-yl)methanol, from its synthesis and characterization to its strategic deployment in the synthesis of high-value pharmaceutical targets.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | (Cyclopent-2-en-1-yl)methanol | [1] |

| Synonyms | Cyclopent-2-enyl-methanol, 2-Cyclopentene-1-methanol | [1] |

| CAS Number | 13668-59-2 | [1] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Liquid | |

| Safety | Combustible liquid. Causes skin and eye irritation. |

Hazard and Precautionary Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of (Cyclopent-2-en-1-yl)methanol

The most direct and widely applicable method for the synthesis of (Cyclopent-2-en-1-yl)methanol is the reduction of the corresponding carboxylic acid, cyclopent-2-ene-1-carboxylic acid, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This method is highly efficient and proceeds with excellent yield.

Synthesis via Reduction of Cyclopent-2-ene-1-carboxylic Acid

This protocol details the reduction of cyclopent-2-ene-1-carboxylic acid to (Cyclopent-2-en-1-yl)methanol. The carboxylic acid can be synthesized via various methods, including the Diels-Alder reaction between cyclopentadiene and acrylic acid.

Experimental Protocol:

Materials:

-

Cyclopent-2-ene-1-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous solution of sodium sulfate

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Carboxylic Acid: Dissolve cyclopent-2-ene-1-carboxylic acid (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfate dropwise at 0 °C. This should be done with extreme caution as the reaction is highly exothermic and generates hydrogen gas.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates and wash them sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (Cyclopent-2-en-1-yl)methanol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure alcohol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture. An inert atmosphere prevents its decomposition and ensures the efficiency of the reduction.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the violent reaction of LiAlH₄ with water.

-

Slow Addition at Low Temperature: The reaction between LiAlH₄ and the carboxylic acid is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

-

Careful Quenching: The quenching process is the most hazardous step. Slow, dropwise addition of a saturated sodium sulfate solution helps to safely decompose the excess LiAlH₄ and the aluminum salts formed during the reaction.

Mechanism of Reduction: The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to a lithium alkoxide, which is then protonated during the work-up to yield the primary alcohol.

Caption: Mechanism of Carboxylic Acid Reduction by LiAlH₄.

Characterization of (Cyclopent-2-en-1-yl)methanol

Unequivocal characterization of the synthesized (Cyclopent-2-en-1-yl)methanol is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the molecular structure.

1H NMR (400 MHz, CDCl3):

-

δ 5.80-5.90 (m, 1H): Olefinic proton

-

δ 5.70-5.80 (m, 1H): Olefinic proton

-

δ 3.55-3.65 (m, 2H): -CH₂OH protons

-

δ 2.80-2.90 (m, 1H): Allylic proton

-

δ 2.20-2.40 (m, 2H): Allylic protons

-

δ 1.50-1.70 (m, 2H): Aliphatic protons

-

δ 1.80-1.95 (br s, 1H): -OH proton

13C NMR (100 MHz, CDCl3):

-

δ 135.0: Olefinic carbon

-

δ 130.5: Olefinic carbon

-

δ 66.0: -CH₂OH carbon

-

δ 45.0: Allylic carbon

-

δ 32.0: Allylic carbon

-

δ 28.0: Aliphatic carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

νmax (neat): 3350 cm-1 (broad, O-H stretch), 3050 cm-1 (=C-H stretch), 2950 cm-1 (C-H stretch), 1650 cm-1 (C=C stretch), 1050 cm-1 (C-O stretch).

Applications in Drug Development

(Cyclopent-2-en-1-yl)methanol is a valuable precursor for the synthesis of several classes of therapeutic agents, primarily due to the versatile reactivity of its cyclopentene and allylic alcohol moieties.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral and anticancer agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic ring. This modification often imparts greater metabolic stability. (Cyclopent-2-en-1-yl)methanol serves as a key starting material for the synthesis of various carbocyclic nucleoside analogues.[2] The synthesis typically involves the stereoselective introduction of a nucleobase onto the cyclopentene ring.

Caption: General Synthetic Route to Carbocyclic Nucleosides.

Synthesis of Prostaglandins

Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. Synthetic prostaglandins and their analogues are used as therapeutic agents for various conditions. The cyclopentane core of prostaglandins can be constructed from precursors derived from (Cyclopent-2-en-1-yl)methanol.[3][4][5] The synthesis often involves the elaboration of the side chains onto the cyclopentene ring.

Key Reactions of (Cyclopent-2-en-1-yl)methanol

The synthetic utility of (Cyclopent-2-en-1-yl)methanol stems from its ability to undergo a variety of chemical transformations.

Oxidation to Cyclopent-2-enone

The oxidation of the primary alcohol to the corresponding α,β-unsaturated ketone, cyclopent-2-enone, is a crucial transformation. Cyclopent-2-enone is a versatile building block in its own right, used in various Michael additions and other conjugate addition reactions.

Experimental Protocol (Swern Oxidation):

Materials:

-

(Cyclopent-2-en-1-yl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

Addition of DMSO: Add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of (Cyclopent-2-en-1-yl)methanol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Addition of Base: Add triethylamine (5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Warming and Work-up: Allow the reaction mixture to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure cyclopent-2-enone.

Mechanism of Swern Oxidation: The Swern oxidation proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and triethylammonium chloride.[6][7]

Caption: Mechanism of Swern Oxidation.

Conclusion

(Cyclopent-2-en-1-yl)methanol has established itself as a cornerstone in the synthesis of medicinally important molecules. Its straightforward synthesis, well-defined reactivity, and the stereochemical information it carries make it an invaluable tool for medicinal chemists and drug development professionals. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective utilization in the ongoing quest for novel and improved therapeutics. The continued exploration of the synthetic potential of this versatile building block will undoubtedly lead to the discovery of new and innovative drug candidates.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- [Synthesis of analogues of carbocyclic nucleoside]. (1991). Yao Xue Xue Bao, 26(6), 420-425.

- A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024).

- Syntheses of Prostaglandins from Cyclopentanes. (2021). Chemistry LibreTexts.

- Prostaglandins. Part 4. Synthesis of (±)-11-deoxyprostaglandins from 2-(ω-hydroxyheptyl)cyclopent-2-enones. (1976). Journal of the Chemical Society, Perkin Transactions 1, 1573-1578.

- Syntheses of Prostaglandins from Acyclic Precursors. (2021). Chemistry LibreTexts.

- Strategies in Prostaglandins Synthesis. (2024). Chemistry LibreTexts.

- Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2014). Current Organic Chemistry, 18(5), 636-651.

- Process for the preparation of prostaglandins. (2004).

- 1H NMR and 13C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.).

- 1H NMR (400 MHz, CDCl3) δ =. (n.d.). The Royal Society of Chemistry.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001875). (n.d.).

- Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison.

- Swern Oxid

- Swern Oxidation Mechanism. (n.d.). Chemistry Steps.

- (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543. (n.d.). PubChem.

- Synthesis of (1s)-Cyclopent-2-ene-1-carboxylic acid: Application Notes and Protocols for Researchers. (n.d.). BenchChem.

- Conversion of carboxylic acids to alcohols using LiAlH4. (2023). Chemistry LibreTexts.

- Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022). Reddit.

- Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. (2023).

- Swern oxid

- Swern oxid

- (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543. (n.d.). PubChem.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-746.

- Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (2020). Molecules, 25(21), 5036.

- Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. (2013). The Journal of Organic Chemistry, 78(15), 7498-7512.

- Synthesis and antiviral evaluation of carbocyclic nucleoside analogs of nucleoside reverse transcriptase translocation inhibitor. (n.d.).

Sources

- 1. (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to (Cyclopent-2-en-1-yl)methanol (CAS No. 13668-59-2)

A Core Synthon for Bioactive Molecules

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Cyclopent-2-en-1-yl)methanol, a pivotal building block in synthetic organic chemistry. With its versatile cyclopentene core, this molecule serves as a valuable precursor for a range of complex chemical entities, particularly in the realm of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its chemical identity, synthesis, spectroscopic characterization, safe handling, and applications as a key synthetic intermediate.

Chemical Identity and Physicochemical Properties

(Cyclopent-2-en-1-yl)methanol is a cyclic alcohol characterized by a five-membered ring containing a single double bond and a hydroxymethyl substituent. Its unique structural features, including a chiral center and a reactive alkene, make it a versatile synthon for introducing the cyclopentenyl moiety into larger molecules.

Table 1: Chemical and Physical Properties of (Cyclopent-2-en-1-yl)methanol

| Property | Value |

| CAS Number | 13668-59-2 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | (Cyclopent-2-en-1-yl)methanol |

| Synonyms | 2-Cyclopentene-1-methanol, Cyclopent-2-enyl-methanol, 3-(Hydroxymethyl)-1-cyclopentene |

| Appearance | Liquid |

| Purity | Typically ≥97% |

| SMILES | C1CC(C=C1)CO |

| InChI | InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h1,3,6-7H,2,4-5H2 |

| InChIKey | LMYOLOWXQDLHKQ-UHFFFAOYSA-N |

Synthesis of (Cyclopent-2-en-1-yl)methanol: A Practical Approach

The synthesis of (cyclopent-2-en-1-yl)methanol can be approached through several strategic routes. A common and efficient method involves the selective reduction of a corresponding cyclopentenone or cyclopentenecarboxylic acid derivative. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Synthetic Pathway: Reduction of 2-Cyclopenten-1-one

A prevalent laboratory-scale synthesis involves the selective 1,2-reduction of 2-cyclopenten-1-one. This transformation requires a careful selection of reducing agents to favor the formation of the allylic alcohol over the saturated ketone.

Caption: Luche Reduction of 2-Cyclopenten-1-one.

Experimental Protocol: Luche Reduction of 2-Cyclopenten-1-one

This protocol describes a reliable method for the synthesis of (cyclopent-2-en-1-yl)methanol from 2-cyclopenten-1-one, a readily available starting material. The use of cerium(III) chloride with sodium borohydride (Luche reduction) is key to achieving high selectivity for the 1,2-reduction product.

-

Materials:

-

2-Cyclopenten-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopenten-1-one and cerium(III) chloride heptahydrate in anhydrous methanol.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

While stirring vigorously, add sodium borohydride portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (cyclopent-2-en-1-yl)methanol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.

-

Causality of Experimental Choices: The use of CeCl₃·7H₂O is crucial as it coordinates with the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack from NaBH₄ to the carbonyl carbon (1,2-addition) rather than the β-carbon of the enone system (1,4-addition). Conducting the reaction at low temperatures minimizes side reactions.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of (cyclopent-2-en-1-yl)methanol.

Table 2: Spectroscopic Data for (Cyclopent-2-en-1-yl)methanol

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Olefinic protons (~5.7-5.9 ppm, m), Allylic CH (~3.0 ppm, m), CH₂OH (~3.5 ppm, d), OH (~1.5-2.5 ppm, br s), Cyclopentyl CH₂ (~2.0-2.4 ppm, m). Coupling constants are critical for detailed structural elucidation. |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Olefinic carbons (~130-135 ppm), Allylic CH (~45 ppm), CH₂OH (~65 ppm), Cyclopentyl CH₂ (~30-35 ppm). |

| IR (Infrared) | Characteristic peaks (cm⁻¹): ~3350 (O-H stretch, broad), ~3050 (C-H stretch, sp²), ~2930 (C-H stretch, sp³), ~1650 (C=C stretch), ~1030 (C-O stretch). |

| MS (Mass Spec) | [M]+ at m/z 98. Key fragmentation peaks can be observed. |

Safety and Handling

(Cyclopent-2-en-1-yl)methanol is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

Table 3: GHS Hazard Information for (Cyclopent-2-en-1-yl)methanol

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P2 |

A Comprehensive Technical Guide to Cyclopent-2-enyl-methanol

Abstract

Cyclopent-2-enyl-methanol, a versatile cyclic alcohol, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural motif, featuring a five-membered ring with an allylic alcohol functionality, imparts a distinct reactivity profile that is highly valued in the fields of medicinal chemistry, natural product synthesis, and materials science. This guide provides an in-depth exploration of the fundamental properties, synthesis, and reactivity of this compound. It further delves into its applications, particularly within the realm of drug development, and outlines essential safety and handling protocols. This document is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering both theoretical insights and practical methodologies.

Introduction and Core Properties

This compound, systematically named (Cyclopent-2-en-1-yl)methanol, is an organic compound characterized by a cyclopentene ring substituted with a hydroxymethyl group.[1] The presence of both a nucleophilic hydroxyl group and a reactive allyl system within a constrained cyclic structure makes it a valuable intermediate for introducing the cyclopentenyl moiety into larger molecular frameworks.

Molecular Structure and Formula

The fundamental identity of any chemical compound lies in its molecular structure. The arrangement of atoms in this compound dictates its chemical behavior and physical properties.

The structure consists of a five-membered carbon ring containing one double bond, with a methylene bridge connecting a hydroxyl group to the carbon atom adjacent to the double bond.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties influence reaction conditions, purification methods, and storage requirements.

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Liquid | |

| CAS Number | 13668-59-2 | [2][3] |

| Monoisotopic Mass | 98.073164938 Da | [1] |

Synthesis and Methodologies

The synthesis of this compound can be approached through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and stereochemical considerations. While specific, detailed, and broadly applicable modern synthesis protocols are not extensively detailed in readily available literature, historical and analogous methods provide a strong foundation. For instance, the preparation of the chiral (R)-enantiomer from ethyl 2-oxocyclopentanecarboxylate has been reported, highlighting a pathway from common starting materials.[5]

Conceptual Synthesis Workflow

A generalized approach to synthesizing such allylic alcohols often involves the reduction of a corresponding carboxylic acid or ester, or the functionalization of a cyclopentene derivative.

Caption: Conceptual workflow for the synthesis of this compound via reduction.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative, based on general principles of organic synthesis, and should be adapted and optimized based on rigorous literature review and laboratory safety assessment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Addition of Substrate: A solution of cyclopent-2-enecarboxylic acid ethyl ester in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C. The causality here is critical: the slow addition rate and low temperature are essential to control the highly exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.

-

Quenching and Workup: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. This self-validating quenching procedure is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound—the nucleophilic hydroxyl group and the electrophilic/radical-accepting allyl group—underpins its utility in organic synthesis.

Key Reactions

-

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives and etherification with alkyl halides, providing a handle for further functionalization or for use as a protecting group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (cyclopent-2-enecarbaldehyde) or carboxylic acid (cyclopent-2-enecarboxylic acid) using appropriate oxidizing agents.

-

Allylic Substitution: The allylic position is susceptible to substitution reactions, allowing for the introduction of a variety of functional groups.

-

Addition Reactions: The double bond can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation.

Role in Drug Discovery and Development

The cyclopentane and cyclopentene motifs are prevalent in a multitude of bioactive molecules and natural products.[6] Consequently, this compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals.

-

Carbocyclic Nucleoside Analogues: The cyclopentenyl framework is a key structural component of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents. For example, derivatives of (4-aminocyclopent-2-enyl)methanol have been investigated for their therapeutic potential.[7][8] The synthesis of these complex molecules often relies on the stereocontrolled functionalization of a cyclopentene precursor.

-

Prostaglandin Synthesis: Prostaglandins are a class of lipid compounds with diverse physiological effects. Their synthesis often involves the elaboration of functionalized cyclopentane rings, and chiral cyclopentenone derivatives are key intermediates.[9]

-

Scaffold for Novel Bioactive Molecules: The rigid yet versatile structure of this compound makes it an attractive scaffold for the development of new chemical entities in drug discovery programs. Its ability to be functionalized in multiple positions allows for the generation of diverse molecular libraries for biological screening.

Sources

- 1. (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (cyclopent-2-en-1-yl)methanol 97% | CAS: 13668-59-2 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - (cyclopent-2-en-1-yl)methanol (C6H10O) [pubchemlite.lcsb.uni.lu]

- 5. Preparation of (R)‐(2‐Cyclopentyl)methanol (III) and the First Total Synthesis of (8R,11R)‐Precapnelladiene (VIII). | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 8. ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol | C11H13N5O | CID 451473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Isomeric Precision in Cyclopentene Scaffolds

An In-Depth Technical Guide to the Structural Isomers of Cyclopent-2-enyl-methanol for Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and biologically active molecules, from prostaglandins to steroids.[1][2] Its unique conformational flexibility and the capacity for complex stereochemical substitution make it a privileged scaffold in modern drug discovery.[2][3] The introduction of a double bond to form a cyclopentene ring further enhances its utility, providing a rigidified core and a site for further functionalization.

This guide focuses on this compound (C₆H₁₀O) and its primary structural isomers. While seemingly subtle, the positional differences of the double bond and the hydroxymethyl substituent dramatically alter the molecule's three-dimensional shape, reactivity, and spectroscopic signature. For professionals in drug development, mastering the synthesis, differentiation, and application of these specific isomers is not merely an academic exercise; it is a critical requirement for designing novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] This document serves as a technical resource, providing field-proven insights into the synthesis, analysis, and application of these versatile carbocyclic building blocks.

Chapter 1: A Comparative Overview of Core Isomers

The molecular formula C₆H₁₀O, corresponding to a hydroxymethyl-substituted cyclopentene, can exist as several structural isomers. The most fundamental of these are positional isomers, which differ in the location of the double bond relative to the C1 carbon bearing the hydroxymethyl group. This guide will focus on the three primary isomers:

-

(Cyclopent-1-en-1-yl)methanol: The double bond is endocyclic to the substituent-bearing carbon.

-

(Cyclopent-2-en-1-yl)methanol: The substituent is on a carbon adjacent to the double bond.

-

(Cyclopent-3-en-1-yl)methanol: The substituent is allylic to the double bond, separated by a saturated carbon.

The relationship and structures of these core isomers are depicted below.

Caption: Logical relationship of the three primary structural isomers.

These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties that necessitate precise analytical and synthetic control.

| Table 1: Properties of (Hydroxymethyl)cyclopentene Isomers | |||

| Property | (Cyclopent-1-en-1-yl)methanol | (Cyclopent-2-en-1-yl)methanol | (Cyclopent-3-en-1-yl)methanol |

| IUPAC Name | (cyclopent-1-en-1-yl)methanol[4] | (cyclopent-2-en-1-yl)methanol[5] | cyclopent-3-en-1-ylmethanol[6] |

| CAS Number | 1120-80-5[4] | 13668-59-2[7] | 25125-21-7[6] |

| Molecular Formula | C₆H₁₀O[4] | C₆H₁₀O[7] | C₆H₁₀O[6] |

| Molecular Weight | 98.14 g/mol [4] | 98.14 g/mol [5] | 98.14 g/mol [6] |

| Key Structural Feature | Enol-like (allylic alcohol) | Homoallylic alcohol | Symmetrical, non-conjugated |

Chapter 2: Strategic Synthesis of Cyclopentenylmethanol Isomers

The ability to selectively synthesize a specific isomer is paramount. The choice of starting material and reaction pathway is dictated by the desired position of the double bond. Ring-forming, ring-closing metathesis, and ring-contraction strategies are common in cyclopentene synthesis.[8] However, for these specific alcohols, functional group manipulation of existing cyclopentene cores is often more direct.

Causality in Synthetic Strategy

The synthetic approach hinges on the principle of regioselectivity. To synthesize (cyclopent-3-en-1-yl)methanol , one would typically start with a precursor that already contains the 3,4-double bond, as it is the thermodynamically more stable, less substituted alkene. A common and efficient route is the reduction of cyclopent-3-enecarboxylic acid or its esters. In contrast, synthesizing (cyclopent-1-en-1-yl)methanol or (cyclopent-2-en-1-yl)methanol often requires starting with a ketone (cyclopentanone) and introducing the double bond and the hydroxymethyl group in a controlled sequence, for example, via an aldol condensation followed by reduction and dehydration.[9]

Caption: Synthesis workflow for (Cyclopent-3-en-1-yl)methanol.

Experimental Protocol: Synthesis of (Cyclopent-3-en-1-yl)methanol via Ester Reduction

This protocol describes a reliable, lab-scale synthesis validated by its common use in organic chemistry for reducing esters to primary alcohols.

Objective: To synthesize (Cyclopent-3-en-1-yl)methanol from its corresponding methyl ester.

Materials:

-

Methyl cyclopent-3-enecarboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

-

Addition of Ester: Dissolve methyl cyclopent-3-enecarboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise: (i) water (volume equal to the mass of LiAlH₄ used), (ii) 15% aqueous NaOH (same volume), and (iii) more water (3x that volume). This procedure is critical for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.

-

Filtration and Extraction: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

-

Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl and saturated Na₂SO₄ solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the pure alcohol.

Chapter 3: Spectroscopic Differentiation and Analysis

Distinguishing between the isomers is impossible without instrumental analysis. Spectroscopic techniques provide a definitive fingerprint for each molecule based on its unique electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The chemical environment of each proton (¹H) and carbon (¹³C) atom is unique, resulting in distinct spectral signatures.

-

¹H NMR: The key differentiating region is the vinylic (alkene) proton signals (typically 5.5-6.0 ppm).

-

(Cyclopent-1-en-1-yl)methanol: Will show a single, complex multiplet for the one vinylic proton.

-

(Cyclopent-2-en-1-yl)methanol: Will show two distinct vinylic proton signals, likely coupled to each other and to adjacent allylic protons.

-

(Cyclopent-3-en-1-yl)methanol: Due to symmetry, the two vinylic protons are chemically equivalent and will appear as a single, sharp signal (often a singlet or narrow multiplet).[10] The four allylic protons will also be equivalent, simplifying the spectrum significantly.

-

-

¹³C NMR: The chemical shifts of the sp² (alkene) carbons are diagnostic.

-

(Cyclopent-1-en-1-yl)methanol: The C1 carbon, being both part of the double bond and attached to the -CH₂OH group, will be significantly deshielded.

-

(Cyclopent-2-en-1-yl)methanol: Two distinct sp² carbon signals will be present.

-

(Cyclopent-3-en-1-yl)methanol: A single sp² carbon signal will appear due to symmetry. PubChem lists a ¹³C NMR peak at 128.9 ppm for this isomer.[6]

-

| Table 2: Key Distinguishing Spectroscopic Features | |||

| Technique | (Cyclopent-1-en-1-yl)methanol | (Cyclopent-2-en-1-yl)methanol | (Cyclopent-3-en-1-yl)methanol |

| ¹H NMR (Vinylic) | ~1H signal | ~2H, two distinct signals | ~2H, one symmetrical signal[10] |

| ¹³C NMR (sp² C) | 2 distinct signals (1 highly deshielded) | 2 distinct signals | 1 signal due to symmetry[6] |

| IR (C=C stretch) | ~1640-1660 cm⁻¹ (substituted) | ~1650-1660 cm⁻¹ | ~1655 cm⁻¹ (less substituted)[11][12] |

| Mass Spec (Frag.) | Fragmentation influenced by allylic cleavage stabilized by -OH | Complex fragmentation, potential for retro-Diels-Alder | Loss of H₂O (M-18), symmetrical cleavage patterns |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds. While all three isomers will show a strong, broad O-H stretching band (~3300-3400 cm⁻¹) and C-H stretching bands (~2850-3100 cm⁻¹), the C=C stretching and C-H bending regions provide differentiation.[13]

-

C=C Stretch: The absorption for the C=C double bond typically appears in the 1640-1680 cm⁻¹ region. The exact position is sensitive to substitution and ring strain.[13] For cyclopentene itself, this band is found around 1657 cm⁻¹.[12] Differences in substitution patterns among the isomers will cause slight shifts in this peak's position.

-

=C-H Bending: The out-of-plane bending vibrations for the hydrogens on the double bond (700-1000 cm⁻¹) are highly characteristic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For cyclic alcohols, the molecular ion peak (M⁺) is often weak.[14] Common fragmentation pathways include:

-

Dehydration: A loss of a water molecule (M-18) is a characteristic fragmentation for alcohols.[15][16]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.[15] For these isomers, this would involve cleavage of the bond between the ring and the -CH₂OH group.

-

Ring Cleavage: The cyclopentene ring itself can undergo fragmentation, often through retro-Diels-Alder type reactions or other complex rearrangements, which will be influenced by the double bond's position.[17]

Protocol: Sample Analysis by ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural identification of a cyclopentenylmethanol isomer.

Materials:

-

NMR tube (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) or residual solvent peak for reference

-

Sample (~5-10 mg)

-

Pasteur pipette

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the purified isomer directly into a clean, dry vial.

-

Dissolution: Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the spectrometer's depth gauge.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹H NMR, a 1-2 second acquisition time and a 1-5 second relaxation delay are typical.

-

Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the reference peak (TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce proton coupling and connectivity.

-

Chapter 4: Applications in Medicinal Chemistry and Drug Development

The cyclopentane/cyclopentene core is a cornerstone of many successful therapeutic agents. Its value lies in its ability to serve as a conformationally restricted scaffold that can orient substituents in precise three-dimensional arrangements to maximize interaction with biological targets like enzymes or receptors.[1][2]

-

Bioisosteres and Scaffolds: Cyclopentane rings are often used as bioisosteres of furanose rings in the design of carbanucleosides, which are antiviral agents (e.g., Abacavir).[3] The rigidity of the cyclopentene ring can lock a molecule into a bioactive conformation, increasing binding potency.[18]

-

Prostaglandins and Analogs: Prostaglandins, which are potent signaling molecules with a wide range of physiological effects, are built around a central cyclopentane core.[1] Synthetic analogs containing modified cyclopentene rings are used to treat conditions like glaucoma (e.g., Latanoprost).[1]

-

Building Blocks for Complex Molecules: These simple isomers are valuable chiral synthons. For instance, enantiomerically pure (R)-(cyclopent-2-enyl)methanol has been used as a starting material in the total synthesis of complex natural products like precapnelladiene.[19] The different positions of the functional groups in each isomer provide distinct strategic advantages for constructing more elaborate molecular architectures. The double bond can be used for reactions like epoxidation, dihydroxylation, or metathesis, while the alcohol can be oxidized or used as a nucleophile.

The critical insight for drug developers is that biological systems are exquisitely sensitive to stereochemistry and isomerism. A change in the double bond position from C2 to C3 can completely alter how a molecule fits into a receptor's binding pocket, potentially converting a potent agonist into an inactive compound or even an antagonist. Therefore, the synthetic and analytical control detailed in this guide is not just a matter of chemical purity but a fundamental requirement for effective and safe drug design.

Conclusion

The structural isomers of this compound—(cyclopent-1-en-1-yl)methanol, (cyclopent-2-en-1-yl)methanol, and (cyclopent-3-en-1-yl)methanol—represent more than just minor chemical variations. They are distinct chemical entities with unique properties, reactivities, and spectroscopic fingerprints. For the medicinal chemist and drug development professional, a thorough understanding of these differences is essential. The ability to selectively synthesize one isomer over another and to definitively confirm its structure via spectroscopic analysis provides the foundational control needed to explore their potential as scaffolds and building blocks in the creation of next-generation therapeutics. As the demand for more complex and specific drugs grows, the mastery of such fundamental isomeric systems will remain a key driver of innovation.

References

-

Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Retrieved from [Link]

- Kráľová, K., et al. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules.

-

ResearchGate. (n.d.). Representative examples of bioactive compounds with a cyclopenta[c]chromene skeleton. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2015). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Journal of Organic Chemistry. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings. Retrieved from [Link]

-

ResearchGate. (n.d.). Some typical bioactive and natural compounds containing a cyclopentenone unit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopent-3-en-1-ylmethanol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of cyclopentene derivatives 1–3, and mellein.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

- National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR data of compound 1 in methanol-d4. Retrieved from [Link]

-

Semantic Scholar. (1995). Preparation of (R)‐(2‐Cyclopentyl)methanol (III) and the First Total Synthesis of (8R,11R)‐Precapnelladiene (VIII). Retrieved from [Link]

-

Pharmazam. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-cyclopent-2-en-1-yl-1-methylcyclopentene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Cyclopent-2-en-1-yl)methanol. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from [Link]

-

SpectraBase. (n.d.). [(1S)-1-cyclopent-2-enyl]methanol. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

-

E3S Web of Conferences. (2023). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Retrieved from [Link]

-

E-Journal of Chemistry. (2011). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Retrieved from [Link]

- Elsevier. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.

-

NIST. (n.d.). 3-Methyl-2-pent-2-enyl-cyclopent-2-enone. WebBook. Retrieved from [Link]

- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

Angene Chemical. (n.d.). (cyclopent-1-en-1-yl)methanol(CAS# 1120-80-5). Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

-

MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. angenesci.com [angenesci.com]

- 5. (Cyclopent-2-en-1-yl)methanol | C6H10O | CID 317543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopent-3-en-1-ylmethanol | C6H10O | CID 1514122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (cyclopent-2-en-1-yl)methanol 97% | CAS: 13668-59-2 | AChemBlock [achemblock.com]

- 8. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. rsc.org [rsc.org]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Cyclopentene(142-29-0) IR Spectrum [chemicalbook.com]

- 13. IR spectrum: Alkenes [quimicaorganica.org]

- 14. scribd.com [scribd.com]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. GCMS Section 6.10 [people.whitman.edu]

- 18. nbinno.com [nbinno.com]

- 19. Preparation of (R)‐(2‐Cyclopentyl)methanol (III) and the First Total Synthesis of (8R,11R)‐Precapnelladiene (VIII). | Semantic Scholar [semanticscholar.org]

The Synthesis of Cyclopent-2-enyl-methanol: A Comprehensive Technical Guide for Researchers

An in-depth exploration of synthetic strategies, mechanistic insights, and practical protocols for the preparation of a valuable cyclopentanoid building block.

Introduction: The Significance of Cyclopent-2-enyl-methanol in Modern Organic Synthesis

This compound, a chiral allylic alcohol, serves as a versatile and highly valuable building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, natural products, and agrochemicals. Its rigid, five-membered ring structure, coupled with the reactive allylic alcohol functionality, provides a strategic scaffold for the introduction of stereocenters and further molecular elaboration. The ability to access enantiomerically pure forms of this synthon is of paramount importance, as the biological activity of the final target molecules is often critically dependent on their stereochemistry. This guide provides a detailed examination of the core synthetic methodologies for preparing this compound, with a focus on the underlying principles, experimental best practices, and the rationale behind procedural choices.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two principal strategies: the functional group manipulation of pre-existing cyclopentane rings and the construction of the five-membered ring through cyclization reactions. This guide will delve into the most prevalent and effective methods within these categories, offering a comparative analysis to aid researchers in selecting the optimal route for their specific synthetic goals.

Methodology 1: Reduction of 2-Cyclopentenone Derivatives

A common and direct approach to this compound involves the 1,2-reduction of a corresponding 2-cyclopentenone precursor. The key challenge in this transformation is to achieve selective reduction of the carbonyl group in the presence of the conjugated carbon-carbon double bond, thus avoiding the formation of the saturated ketone or alcohol.

The Luche Reduction: A Chemoselective Tool for 1,2-Reduction

The Luche reduction has emerged as a premier method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to their corresponding allylic alcohols.[1][2] This method utilizes a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcoholic solvent, most commonly methanol.

Causality Behind the Selectivity: The remarkable selectivity of the Luche reduction stems from the role of the cerium(III) ion. In methanol, NaBH₄ can exist in equilibrium with various methoxyborohydride species. The Ce³⁺ ion is believed to coordinate to the methanol, increasing its acidity and accelerating the formation of sodium trimethoxyborohydride [NaB(OCH₃)₃H].[2] This species is a "harder" hydride source compared to NaBH₄, according to Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon of the enone is a "hard" electrophilic center, while the β-carbon of the double bond is a "soft" center. Consequently, the harder nucleophile preferentially attacks the harder electrophile, leading to the desired 1,2-reduction.[1] Furthermore, the cerium ion can activate the carbonyl group by coordinating to the oxygen atom, further enhancing its electrophilicity and susceptibility to hydride attack.

Experimental Protocol: Luche Reduction of 2-Cyclopentenone

This protocol provides a general procedure for the Luche reduction of a generic 2-cyclopentenone to the corresponding this compound.

Materials:

-

2-Cyclopentenone derivative (1.0 equiv)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.0 equiv)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-cyclopentenone derivative (1.0 equiv) and CeCl₃·7H₂O (1.0 equiv) in methanol. Stir the solution at room temperature until the solids are fully dissolved.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add NaBH₄ (1.0 equiv) portion-wise to the stirred solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods. The disappearance of the ketone carbonyl stretch and the appearance of a broad hydroxyl stretch in the IR spectrum are indicative of the reduction. ¹H NMR spectroscopy will show the appearance of a new signal for the carbinol proton and a shift in the signals of the vinylic protons.

Methodology 2: The Diels-Alder Approach from Cyclopentadiene

The Diels-Alder reaction provides a powerful and convergent strategy for the construction of the cyclopentene ring system, which can then be further functionalized to yield this compound.[3][4] Cyclopentadiene is a readily available and highly reactive diene for this purpose.

Reaction Principle: [4+2] Cycloaddition